Decahydrobiphenylene-1,8-dione

Description

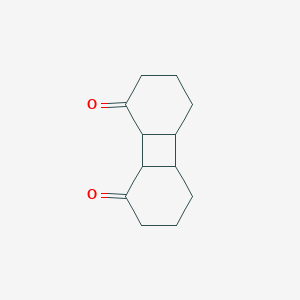

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,4a,4b,5,6,7,8a,8b-decahydrobiphenylene-1,8-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)11(7)9/h7-8,11-12H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGOZBXHUXCABFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3CCCC(=O)C3C2C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445340 | |

| Record name | Decahydrobiphenylene-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28289-68-1 | |

| Record name | Decahydro-1,8-biphenylenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28289-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decahydrobiphenylene-1,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for Decahydrobiphenylene 1,8 Dione

Established Synthetic Pathways and Precursors

The construction of the core biphenylene (B1199973) skeleton is a critical step, which can then be elaborated to the target dione (B5365651). Various strategies have been developed for forming the strained four-membered ring fused to two aromatic systems, which are foundational to understanding the synthesis of its saturated, dione-containing analogue.

Cyclohex-2-enone and Tetramethylethylene-Based Approaches

Approaches to the biphenylene system can be conceptualized through photochemical reactions. One such strategy involves the photodimerization of unsaturated precursors. While not a direct route to the target molecule, the underlying principles are relevant. For instance, the [2+2] photocycloaddition of alkenes is a fundamental method for constructing cyclobutane (B1203170) rings. In a hypothetical approach analogous to this, derivatives of cyclohex-2-enone could potentially undergo dimerization or reaction with another alkene, like tetramethylethylene, under photochemical conditions to form a cyclobutane ring, which serves as the central feature of the biphenylene core. Subsequent functional group manipulations would be necessary to install the dione functionalities at the 1 and 8 positions.

Cyclohexyne (B14742757) Trapping Reactions for Biphenylene Framework Construction

The formation of the biphenylene core can be achieved through the dimerization of benzyne, a highly reactive intermediate. researchgate.net Similarly, the synthesis of a saturated biphenylene framework can be envisioned through the trapping of cyclohexyne intermediates. Cyclohexyne, the six-membered ring analogue of benzyne, can be generated in situ from suitable precursors. In the presence of a trapping agent or under conditions promoting dimerization, a [2+2] cycloaddition could yield the fused four-membered ring characteristic of the decahydrobiphenylene skeleton. Recent advancements have focused on the on-surface synthesis of biphenylene networks, where key intermediate states are stabilized by metallic substrates, providing insight into the C-C coupling mechanisms that form the four-membered ring. diva-portal.org

Oxidative Routes to Dione Functionalities in Polycyclic Systems

Once the decahydrobiphenylene carbon skeleton is assembled, the introduction of the dione functionalities is typically achieved through oxidation. The strategic oxidation of polycyclic aromatic hydrocarbons (PAHs) and their saturated analogues is a well-studied area. nih.gov For a saturated polycyclic system like decahydrobiphenylene, oxidation of the methylene (B1212753) groups alpha to the ring fusion could be a viable route.

Strategies for installing such functionalities often rely on late-stage C-H oxidation reactions. nih.gov Various reagents can be employed for this purpose, with the choice depending on the substrate's sensitivity and the desired selectivity.

| Oxidizing Agent | Typical Application | Potential Outcome |

| Chromium trioxide (CrO₃) | Oxidation of allylic and benzylic C-H bonds | Direct oxidation of CH₂ to C=O |

| Selenium dioxide (SeO₂) | Allylic oxidation of alkenes to enones | Introduction of unsaturation followed by oxidation |

| Potassium permanganate (B83412) (KMnO₄) | Strong oxidation of alkyl groups | Can lead to ring cleavage if not controlled |

| Ozone (O₃) | Ozonolysis of double bonds | Used if an unsaturated precursor is synthesized first |

These methods, while effective, often require careful control of reaction conditions to avoid over-oxidation or undesired side reactions. nih.gov The analysis of oxidation patterns in complex natural products often guides the synthetic strategy, suggesting when to introduce oxygenation—either early in the synthesis or as a late-stage functionalization. nih.gov

Multicomponent and Cyclocondensation Reactions

Drawing parallels from the synthesis of structurally related heterocyclic compounds like acridinediones and xanthenediones provides a powerful strategy for assembling the target molecule. asianpubs.org These compounds are often synthesized via one-pot multicomponent reactions (MCRs), which offer high efficiency and atom economy. mdpi.commdpi.com

A common pathway involves the condensation of an aldehyde with two equivalents of a 1,3-dicarbonyl compound, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone). nih.govresearchgate.net For acridinediones, an amine or ammonium (B1175870) acetate (B1210297) is also included in the reaction mixture. mdpi.comnih.gov

General Scheme for Acridinedione/Xanthenedione Synthesis:

Reactants: Aromatic Aldehyde, Dimedone (2 equiv.), Ammonium Acetate (for acridinedione) or no nitrogen source (for xanthenedione).

Catalyst: Various catalysts can be used, including Brønsted acids, Lewis acids, or heterogeneous catalysts. researchgate.netresearchgate.net

Solvent: Often ethanol (B145695) or water, aligning with green chemistry principles. nih.gov

This methodology could be adapted for Decahydrobiphenylene-1,8-dione by replacing the aldehyde and amine components with a suitable four-carbon unit that can form the central cyclobutane ring. A hypothetical cyclocondensation might involve a precursor that reacts with two molecules of a cyclohexanedione derivative to form the fused system. The advantage of such a one-pot approach lies in its operational simplicity and the rapid construction of molecular complexity. researchgate.net

| Reaction Type | Key Reactants | Catalyst Examples | Typical Conditions |

| Hantzsch Condensation | Aldehyde, Dimedone, Ammonium Acetate | None (thermal) | Reflux in water or ethanol nih.gov |

| Knoevenagel/Michael | Aldehyde, Dimedone | DABCO, Formic Acid asianpubs.orgnih.gov | Room temperature or reflux |

| Heterogeneous Catalysis | Aldehyde, Dimedone, Amine | Bi₂O₃ nanoparticles, Fe₃O₄@Polyaniline-SO₃H mdpi.comresearchgate.net | Reflux in ethanol |

Stereoselective Synthesis and Diastereomeric Control

Achieving stereoselectivity can be approached in several ways:

Substrate Control: The inherent stereochemistry of a starting material can direct the formation of subsequent stereocenters.

Reagent Control: The use of chiral reagents or catalysts can induce asymmetry in the product.

Diastereoselective Cycloadditions: In syntheses involving reactions like the Diels-Alder reaction, the stereochemical outcome is often predictable based on well-established principles (e.g., the endo rule). For the construction of the biphenylene framework, the stereochemistry of the ring fusion would be a critical consideration.

In the context of related polycyclic systems, high regio- and stereoselective epoxidations have been achieved using dioxiranes, which can be a key step in introducing functional groups with specific stereochemistry. researchgate.net Computational docking studies can also be employed to predict stereoselective interactions, guiding the design of synthetic routes.

Green Chemistry Principles in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability and environmentally benign processes. rsc.org The principles of green chemistry can be readily applied to the synthesis of this compound, particularly by adapting methods used for related compounds. mdpi.com

Use of Green Solvents: Many syntheses of xanthenediones and acridinediones have been successfully carried out in water, which is an economical and environmentally safe medium. nih.govnih.gov

Catalysis: The use of reusable heterogeneous catalysts, such as metal-exchanged zeolites or magnetic nanoparticles, minimizes waste and avoids the use of stoichiometric toxic reagents. mdpi.comnih.gov These catalysts can often be easily separated from the reaction mixture (e.g., using an external magnet for Fe₃O₄ nanoparticles) and reused multiple times. mdpi.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and increased yields compared to conventional heating methods. mdpi.comijresm.com Solvent-free reactions, conducted by grinding reagents together at room temperature, represent another energy-efficient and waste-reducing strategy. researchgate.netmdpi.com

Atom Economy: Multicomponent reactions (MCRs) are inherently atom-economical as they combine three or more reactants in a single step to form the final product, with few or no byproducts. rasayanjournal.co.in

The application of these principles not only reduces the environmental impact of the synthesis but also often leads to more efficient and cost-effective processes. ejcmpr.com

Development of Novel Catalytic Systems for Efficient Synthesis (e.g., zeolite, nanosilica, and metal-free catalysts)

Utilization of Environmentally Benign Solvents and Solvent-Free Conditions

Investigations into the use of environmentally benign solvents (such as water, ethanol, or supercritical fluids) or solvent-free conditions for the synthesis of this compound have not been found in the surveyed literature. The development of such methods is a key aspect of modern synthetic chemistry, aiming to reduce the environmental impact of chemical processes. Research into solvent substitution or elimination for the synthesis of this compound would be a valuable contribution to the field.

The following table compares the environmental impact of common solvents with greener alternatives that could be explored for the synthesis of this compound.

| Solvent | Classification | Boiling Point (°C) | Environmental/Safety Concerns |

| Dichloromethane | Hazardous | 39.6 | Carcinogen, volatile organic compound (VOC) |

| Toluene | Hazardous | 110.6 | Toxic, VOC |

| Ethanol | Benign | 78.35 | Flammable, but biodegradable and low toxicity |

| Water | Benign | 100 | Non-toxic, non-flammable |

| Solvent-Free | Ideal | N/A | Minimal waste, reduced energy consumption |

| This table provides a general comparison of solvents; specific applicability to the synthesis of this compound has not been documented. |

Chemical Reactivity and Reaction Mechanisms of Decahydrobiphenylene 1,8 Dione

Mechanistic Investigations of Dione (B5365651) Reactivity

The reactivity of decahydrobiphenylene-1,8-dione is largely dictated by the interplay of its rigid bicyclic framework and the electrophilic nature of its carbonyl carbons. Mechanistic studies, both experimental and theoretical, on related structures provide a lens through which we can understand the potential reaction pathways of this specific dione.

Thermolytic Pathways and Kinetic Studies

While specific kinetic studies on the thermolysis of this compound are not extensively documented, research on analogous bicyclic ketones provides valuable insights into its potential thermal decomposition pathways. The thermal stability of this compound is noted to be enhanced compared to simpler bicyclic diketones. For instance, it has been reported to decompose at 285°C, a significantly higher temperature than the 210°C decomposition point of bicyclo[4.2.0]octane-2,5-dione.

Studies on the thermal decomposition of bicyclic divinyl-Δ¹-pyrazolines and divinylcyclopropanes suggest that such systems can undergo complex rearrangements and fragmentations, often proceeding through common reaction intermediates. rsc.org The presence of the dione functionality in this compound would likely influence these pathways, potentially favoring decarbonylation or other fragmentation routes initiated by the cleavage of the C-CO bond.

Kinetic data from the thermolysis of related bicyclic ketones can offer a comparative framework for estimating the activation energies and reaction rates for this compound.

| Compound | Solvent | Temperature (°C) | Rate Constant (s⁻¹) |

| Dicyclopentadiene-1,8-dione | Dioxane | 125 | 1.34 x 10⁻⁴ |

| Bicyclo[2.2.1]heptan-2-one | (Gas phase) | 350-420 | Varies with pressure |

This table presents kinetic data for analogous bicyclic ketones to illustrate potential thermolytic behavior.

Condensation and Cycloaddition Reactions in the Dione Framework

The carbonyl groups of this compound are prime sites for condensation reactions. Intramolecular condensation reactions of diesters, known as the Dieckmann condensation, lead to the formation of cyclic β-keto esters, favoring the formation of sterically stable five- and six-membered rings. libretexts.orgwikipedia.orgorganic-chemistry.org While this compound is already cyclic, its dione nature suggests it could participate in intermolecular condensation reactions with various nucleophiles.

The enone moiety that can be formed from this compound makes it a potential candidate for cycloaddition reactions. study.comwikipedia.orgwikiwand.com As a synthetic intermediate, it is known to undergo [4+2] cycloadditions with dienophiles. Enone-alkene [2+2] photocycloadditions are another class of reactions that could be envisaged for this framework, proceeding through a stepwise mechanism involving diradical intermediates. wikipedia.orgwikiwand.com The rigid structure of the decahydrobiphenylene framework would likely impose significant stereochemical control on the outcome of such cycloadditions. masterorganicchemistry.com

Electronic Effects and Redox Chemistry of the Dione Moiety

The electronic properties of the dione moiety are central to the reactivity of this compound. The two carbonyl groups, positioned at opposite ends of the bicyclic system, can influence each other through the carbon framework.

Influence of Substituents on Reactivity Profiles

The introduction of substituents onto the this compound framework would significantly modulate its reactivity. Electron-donating groups would be expected to increase the electron density on the carbonyl carbons, potentially decreasing their electrophilicity and slowing down nucleophilic attack. Conversely, electron-withdrawing groups would enhance the electrophilicity of the carbonyls, making them more susceptible to reaction.

The effect of substituents on the regioselectivity of reactions is also a critical consideration. In systems like indane-1,3-dione, the position of substituents on the aromatic ring dictates which carbonyl group is more reactive. encyclopedia.pubnih.gov Similarly, for this compound, substituents on the cyclohexane (B81311) rings would likely direct incoming reagents to one of the two carbonyl groups preferentially. The steric hindrance introduced by substituents also plays a crucial role in controlling regioselectivity. nih.gov

| Substituent | Electronic Effect | Expected Impact on Carbonyl Reactivity |

| -CH₃ | Electron-donating | Decrease |

| -OCH₃ | Electron-donating | Decrease |

| -Cl | Electron-withdrawing | Increase |

| -NO₂ | Electron-withdrawing | Increase |

This table illustrates the expected influence of common substituents on the electrophilicity of the carbonyl groups.

Degradation Mechanisms and Stability Studies in Various Chemical Environments

The stability of this compound is a key factor in its handling, storage, and application. As previously mentioned, it exhibits notable thermal stability. However, its stability in different chemical environments, such as acidic or alkaline conditions, would depend on the susceptibility of the ketone functional groups and the bicyclic frame to degradation.

In acidic environments, protonation of the carbonyl oxygen would activate the carbonyl group towards nucleophilic attack, potentially leading to ring-opening or rearrangement reactions. In alkaline conditions, the presence of α-protons to the carbonyl groups could lead to enolate formation, which could then participate in various condensation or degradation pathways. The stability of bicyclic ketones can be significantly influenced by ring strain and the feasibility of forming stable intermediates. researchgate.netnih.govmasterorganicchemistry.com

Exploration of Reactivity with Diverse Organic and Inorganic Reagents

The dione functionality of this compound opens up a wide array of possible reactions with both organic and inorganic reagents.

With organic reagents, reactions would primarily target the carbonyl groups. These include:

Nucleophilic addition: Reactions with Grignard reagents, organolithium compounds, and other nucleophiles would lead to the formation of tertiary alcohols.

Wittig reaction: Reaction with phosphorus ylides would convert the carbonyl groups into alkenes.

Reductions: Reagents like sodium borohydride (B1222165) or lithium aluminum hydride would reduce the ketones to secondary alcohols.

The reactivity with inorganic reagents could involve:

Complexation with metal ions: The carbonyl oxygens can act as Lewis bases and coordinate to metal centers.

Oxidation/Reduction: Strong oxidizing agents could potentially cleave the bicyclic ring, while reducing agents would lead to the diol.

The specific outcomes of these reactions would be heavily influenced by the stereochemistry of the this compound framework, with steric hindrance playing a major role in directing the approach of reagents.

Advanced Spectroscopic and Crystallographic Characterization

Vibrational Spectroscopy for Functional Group and Structural Assignments (e.g., FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying functional groups and providing insight into the molecular framework of decahydrobiphenylene-1,8-dione. The spectra are dominated by features characteristic of its saturated bicyclic alkane structure and the two ketone functionalities.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, it is typically weaker than in the FT-IR. Conversely, the C-C and C-H vibrations of the hydrocarbon backbone often produce strong Raman signals, aiding in the structural assignment of the bicyclic core. Analysis of decahydroacridine-1,8-diones, which also contain a dione (B5365651) moiety within a saturated ring system, shows characteristic carbonyl peaks around 1640 cm⁻¹, along with aliphatic C-H stretching near 2980 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| C-H Stretch (alkane) | 2850 - 3000 | FT-IR, Raman | Strong |

| C=O Stretch (ketone) | 1700 - 1725 | FT-IR | Very Strong |

| CH₂ Scissoring | 1440 - 1480 | FT-IR, Raman | Medium |

| C-C Stretch | 1000 - 1250 | Raman | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural and stereochemical determination of this compound. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments is required.

¹H NMR: The proton NMR spectrum is expected to show a series of complex, overlapping multiplets in the upfield region, typically between 1.0 and 3.5 ppm, corresponding to the aliphatic protons of the fused ring system. The precise chemical shifts and coupling constants (J-values) are highly dependent on the stereochemistry (cis- or trans-fusion) and the conformation of the rings. Protons adjacent to the carbonyl groups (α-protons) would be expected to resonate at the lower field end of this range (approx. 2.2–2.8 ppm) due to the deshielding effect of the carbonyl.

¹³C NMR: The carbon NMR spectrum provides clearer resolution. The most downfield signals correspond to the carbonyl carbons (C=O), typically appearing around 200–220 ppm. The remaining sp³-hybridized carbons of the bicyclic framework would resonate in the range of 20–60 ppm. The symmetry of the molecule will dictate the number of unique signals observed. For instance, in related bicyclo[4.2.0]octane-2,7-diones, the carbonyl carbons appear at distinct chemical shifts, confirming their different chemical environments.

2D NMR: Two-dimensional NMR techniques are essential to unambiguously assign the complex signals and confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, allowing for the mapping of proton connectivity through bonds, typically over two to three bonds. It would be used to trace the proton sequences within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, enabling the definitive assignment of each carbon signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is crucial for identifying quaternary carbons and for piecing together the different fragments of the molecule, confirming the connectivity across the ring fusion and at the carbonyl groups.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | CH, CH₂ (aliphatic) | 1.0 - 2.2 |

| ¹H | CH, CH₂ (α to C=O) | 2.2 - 2.8 |

| ¹³C | CH, CH₂ (aliphatic) | 20 - 60 |

| ¹³C | C=O (ketone) | 200 - 220 |

Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), often coupled with Liquid Chromatography (LC-MS), would allow for the accurate determination of the molecular ion peak ([M+H]⁺ or [M+Na]⁺), confirming the compound's molecular formula.

Under higher energy conditions, such as Electron Ionization (EI), the molecule undergoes characteristic fragmentation. For cyclic ketones, a primary fragmentation pathway is α-cleavage, where the bond adjacent to the carbonyl group breaks. This results in the formation of a stable acylium ion. Given the presence of two ketone groups, multiple α-cleavage events are possible, leading to a series of fragment ions. Another potential pathway is the McLafferty rearrangement if a transferable γ-hydrogen is available, though this is less common in rigid cyclic systems. The fragmentation pattern serves as a fingerprint, helping to confirm the identity of the bicyclic dione structure.

| m/z Value | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 190 | [C₁₂H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 162 | [M - CO]⁺˙ | Loss of carbon monoxide |

| 134 | [M - 2CO]⁺˙ | Loss of two carbon monoxide molecules |

| Varies | Acylium ions | α-Cleavage at either carbonyl group |

X-ray Crystallography for Solid-State Structural Analysis and Conformation Determination

Single-crystal X-ray crystallography provides the most definitive, unambiguous structural information for this compound, assuming a suitable crystal can be grown. This technique yields a three-dimensional map of electron density, from which the precise positions of all non-hydrogen atoms can be determined, providing exact bond lengths, bond angles, and torsional angles.

Studies on related cis-fused bicyclo[4.2.0]octane derivatives reveal key structural features that would be expected in this compound. The analysis would confirm the stereochemistry of the ring junction (typically cis-fused in synthetic routes involving [2+2] cycloadditions). The conformation of the six-membered ring is often a distorted chair or boat form due to the strain imposed by the fused four-membered ring. The cyclobutane (B1203170) ring itself is typically puckered and not perfectly planar. X-ray data would provide precise measurements of the C=O bond lengths (typically ~1.21 Å) and the internal angles of the rings, offering quantitative insight into the degree of ring strain within the molecule.

| Parameter | Typical Value | Information Provided |

|---|---|---|

| Ring Fusion | cis | Stereochemistry of the junction |

| Cyclohexane (B81311) Conformation | Distorted Chair/Boat | Ring puckering due to strain |

| Cyclobutane Puckering Angle | 15 - 20° | Deviation from planarity |

| C=O Bond Length | ~1.21 Å | Carbonyl group geometry |

| C-C Bond Length (ring) | 1.52 - 1.56 Å | Alkane framework geometry |

Electronic Spectroscopy (UV-Vis) and Photophysical Studies for Electronic Transitions and Optical Properties

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. As this compound is a saturated diketone lacking conjugation, its UV-Vis spectrum is expected to be relatively simple.

The primary electronic transition observable will be the weak, symmetry-forbidden n→π* (n-to-pi-star) transition associated with the lone pair of electrons on the oxygen atoms being promoted to the antibonding π* orbital of the carbonyl group. This transition typically occurs at longer wavelengths (lower energy), with an absorption maximum (λ_max) in the range of 270–300 nm. The molar absorptivity (ε) for this type of transition is generally low (ε < 100 M⁻¹cm⁻¹). More intense π→π* transitions occur at much shorter wavelengths (< 200 nm) and are often outside the range of standard laboratory spectrophotometers.

Photophysical studies on related acridine-1,8-diones have investigated their fluorescence and phosphorescence properties. While simple saturated ketones are not typically highly fluorescent, investigation into the excited state behavior of this compound could reveal properties such as quantum yield and excited-state lifetimes, which are influenced by the rigid bicyclic structure.

| Parameter | Expected Value | Associated Transition |

|---|---|---|

| λ_max | 270 - 300 nm | n → π |

| Molar Absorptivity (ε) | < 100 M⁻¹cm⁻¹ | n → π |

Surface Characterization Techniques (e.g., SEM, EDX) for Catalyst or Material Integration Studies

While not typically used for the characterization of a pure, small organic molecule, surface characterization techniques become highly relevant when this compound is integrated into a larger system, such as a polymer matrix, a composite material, or supported on a catalyst.

Scanning Electron Microscopy (SEM): If this compound were, for example, used as a monomer to create a polymer or as a component in a solid-state material, SEM would be employed to study the surface topography, morphology, and particle size of the resulting material. It could reveal information about the material's porosity, crystal habit (if crystalline), or the homogeneity of its dispersion in a composite.

Energy-Dispersive X-ray Spectroscopy (EDX): EDX analysis is typically performed in conjunction with SEM. It provides elemental analysis of the sample's surface. For a material containing this compound, EDX would confirm the presence and distribution of carbon and oxygen. If the compound were supported on a catalyst (e.g., silica, alumina, or a metal oxide), EDX could be used to map the distribution of the organic component on the support surface and quantify the elemental composition, ensuring successful loading and uniform dispersion.

Computational Chemistry and Theoretical Modelling of Decahydrobiphenylene 1,8 Dione

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Due to a lack of specific published research on the compound Decahydrobiphenylene-1,8-dione, detailed computational and theoretical modeling data is not available. General principles of quantum chemical calculations are well-established and would theoretically be applied to this molecule to understand its electronic structure and reactivity. Such studies, typically employing Density Functional Theory (DFT), provide valuable insights into the behavior of chemical compounds.

HOMO-LUMO Analysis and Charge Transfer Characteristics

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity. scirp.orgmdpi.com For this compound, a HOMO-LUMO analysis would reveal the regions of the molecule most likely to act as electron donors (HOMO) and electron acceptors (LUMO), thereby predicting its behavior in chemical reactions and potential for intramolecular charge transfer.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net This visual representation is invaluable for predicting how a molecule will interact with other charged or polar species. For this compound, an MEP map would identify the electrophilic and nucleophilic sites, providing insights into its intermolecular interactions and reactivity patterns. The oxygen atoms of the carbonyl groups would be expected to be regions of high negative potential.

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. researchgate.netresearchgate.net It examines interactions between filled and vacant orbitals, which can indicate the presence of hyperconjugative interactions and electron delocalization that contribute to molecular stability. nih.gov An NBO analysis of this compound would quantify the strength of its chemical bonds and reveal any stabilizing delocalization effects, offering a deeper understanding of its electronic structure beyond a simple Lewis representation. researchgate.net

Vibrational Frequency Calculations for Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, specific peaks in an experimental spectrum can be assigned to particular molecular motions. nih.gov For this compound, these calculations would predict the frequencies of its fundamental vibrational modes, such as the characteristic C=O stretching of the dione (B5365651) functional groups. Comparing these theoretical frequencies with experimental data would help to confirm the molecule's structure.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions. mdpi.comnih.gov An MD simulation of this compound would reveal its preferred three-dimensional structures (conformers) and how it interacts with itself and with solvent molecules. nih.gov This information is crucial for understanding its physical properties and behavior in different environments.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies such as optical data storage and processing. nih.gov Computational methods can predict the NLO properties of a molecule by calculating its polarizability and hyperpolarizability. nih.govresearchgate.net A theoretical study of this compound would involve calculating these properties to assess its potential as an NLO material. The presence of carbonyl groups, which can contribute to charge asymmetry, might suggest some NLO activity.

Computational Elucidation of Reaction Mechanisms and Transition States

The theoretical investigation of reaction mechanisms involving this compound provides fundamental insights into its reactivity, potential synthetic pathways, and degradation routes. Computational chemistry serves as a powerful tool to map out potential energy surfaces, identify intermediates, and characterize the transition states that govern the kinetics of these transformations. rsc.orgescholarship.org

At the heart of these computational elucidations is the use of quantum mechanical methods, most notably Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying molecules of the size and complexity of this compound. acs.org By solving the electronic structure of the molecule, DFT can be used to locate stationary points on the potential energy surface, which correspond to reactants, products, intermediates, and transition states.

A key aspect of these studies is the identification of transition states, which are first-order saddle points on the potential energy surface. The geometry of a transition state provides a snapshot of the molecular configuration at the peak of the energy barrier for a reaction. The energy of the transition state relative to the reactants determines the activation energy, a critical parameter in chemical kinetics. For reactions involving this compound, such as reduction, oxidation, or condensation reactions, computational chemists can model the approach of reagents and calculate the energy profile of the reaction pathway. smu.edu

The table below illustrates the type of data that can be generated from computational studies on the transition states of a hypothetical reaction of this compound.

| Reaction Coordinate | Activation Energy (kcal/mol) | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Nu:- attack on C=O | 25.3 | Nu---C: 2.1, C---O: 1.3 | -450 |

| H- abstraction at α-C | 35.8 | C---H: 1.6, H---B: 1.4 | -1200 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Solvation Models and Solubility Parameter Determinations

Understanding the behavior of this compound in different solvent environments is crucial for its synthesis, purification, and application. Computational chemistry provides a framework for modeling solute-solvent interactions and predicting solubility parameters.

Solvation models are broadly categorized into explicit and implicit models. Explicit solvation models involve the inclusion of individual solvent molecules in the computational simulation. While this approach can provide a highly detailed picture of the solvation shell, it is computationally very expensive. A more common approach for molecules of this size is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. This method allows for the efficient calculation of solvation energies, which can be used to predict how the stability and reactivity of this compound might change in different solvents.

The solubility of a compound is a complex thermodynamic property. While direct computational prediction of solubility is challenging, theoretical models can be used to estimate key parameters that govern solubility. nih.gov For instance, the enthalpy of fusion and the activity coefficient can be estimated using computational methods. These parameters can then be used in conjunction with thermodynamic cycles to approximate the solubility of this compound in various solvents.

The following table presents a hypothetical set of calculated Hansen Solubility Parameters for this compound.

| Compound | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |

| This compound | 18.5 | 8.2 | 5.1 |

Note: The data in this table is hypothetical and for illustrative purposes only.

By comparing the calculated HSPs of this compound with the known HSPs of various solvents, a qualitative prediction of its solubility can be made. Solvents with similar HSPs are more likely to be good solvents for the compound.

Derivatization and Functionalization Strategies of Decahydrobiphenylene 1,8 Dione

Synthesis of Substituted Decahydrobiphenylene-1,8-dione Derivatives

The synthesis of substituted this compound derivatives can be envisioned through several strategic approaches, primarily by utilizing appropriately substituted precursors or by direct modification of the parent scaffold. Drawing parallels from the synthesis of other biphenyl compounds, cross-coupling reactions are a powerful tool. nih.gov For instance, Suzuki-Miyaura or Stille coupling reactions could be employed to construct the biphenyl core from functionalized cyclohexenone precursors. nih.gov

Furthermore, the dione (B5365651) functionality itself provides a handle for introducing substituents. The active methylene (B1212753) protons adjacent to the carbonyl groups can be deprotonated to form enolates, which can then react with a variety of electrophiles. This allows for the introduction of alkyl, acyl, and other functional groups at the α-positions.

| Reaction Type | Reagents and Conditions | Potential Outcome |

| Enolate Alkylation | Base (e.g., LDA, NaH), Alkyl halide (R-X) | α-Substituted this compound |

| Enolate Acylation | Base, Acyl chloride (RCOCl) or Anhydride | α-Acylated this compound |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base catalyst | α,β-Unsaturated carbonyl derivative |

This table presents hypothetical reaction pathways for the substitution of this compound based on the known reactivity of cyclic diones.

Strategies for Regioselective and Stereoselective Functionalization

Achieving regioselectivity and stereoselectivity in the functionalization of this compound is crucial for its development as a sophisticated building block. The presence of two equivalent carbonyl groups and multiple chiral centers necessitates precise control over reaction pathways.

Regioselectivity: The two carbonyl groups in the parent molecule are chemically equivalent. However, the introduction of a single substituent breaks this symmetry, potentially allowing for regioselective functionalization of the second dione ring. The electronic and steric nature of the initial substituent would direct the position of subsequent modifications.

Stereoselectivity: The stereochemical outcome of reactions at the α-carbons can be controlled through the use of chiral auxiliaries or asymmetric catalysis. For instance, enantioselective Michael additions of the dione to α,β-unsaturated compounds can be achieved using chiral organocatalysts. nih.gov Similarly, the reduction of one of the carbonyl groups to a hydroxyl group would introduce a new stereocenter, and the stereoselectivity of this reduction could be controlled using chiral reducing agents.

| Strategy | Methodology | Expected Outcome |

| Asymmetric Alkylation | Use of a chiral base or a chiral phase-transfer catalyst. | Enantiomerically enriched α-substituted derivatives. |

| Diastereoselective Reduction | Employment of substrate control or chiral reducing agents. | Diastereomerically enriched hydroxy-ketone derivatives. |

| Organocatalyzed Reactions | Use of chiral amines or thioureas for reactions like Michael additions. | High enantioselectivity in the formation of new C-C bonds. nih.gov |

This table outlines potential strategies for achieving stereocontrol in the functionalization of this compound, based on established asymmetric synthesis methods.

Development of this compound as a Versatile Building Block in Complex Molecular Architectures

The rigid, three-dimensional structure of this compound makes it an attractive scaffold for the construction of complex molecular architectures, including those with applications in materials science and medicinal chemistry. Its potential as a versatile building block stems from the ability to be elaborated into a variety of derivatives with well-defined spatial arrangements of functional groups.

The dione functionality can serve as a starting point for the synthesis of fused heterocyclic systems. For example, condensation reactions with hydrazines or hydroxylamine could yield pyrazole or isoxazole-fused derivatives, respectively. The synthesis of such heterocyclic compounds is a cornerstone of medicinal chemistry. mdpi.commdpi.com

Furthermore, the biphenyl core itself can be a key element in the design of molecules with specific conformational properties, such as axial chirality in appropriately substituted derivatives. nih.gov This opens the door to its use in the development of chiral ligands and catalysts.

Exploiting the Dione Functionality for Scaffold Modification (e.g., using 1,3-cyclohexanedione as a derivatizing agent concept)

The 1,8-dione moiety is the most reactive site in the this compound molecule and offers numerous avenues for scaffold modification. The reactivity of this functional group is well-documented for analogous systems like 1,3-cyclohexanedione and its derivatives, which are widely used in organic synthesis. ijcrt.org

One of the most powerful reactions of cyclic diones is the Knoevenagel condensation . wikipedia.orgtandfonline.comsigmaaldrich.comorganicreactions.org This reaction involves the condensation of the active methylene group of the dione with an aldehyde or ketone, typically catalyzed by a weak base. wikipedia.orgsigmaaldrich.com This initially forms an α,β-unsaturated dicarbonyl compound, which can then undergo further transformations.

Exploration of Research Applications in Advanced Materials Science

Utilization in Organic Electronic Materials

While direct studies on Decahydrobiphenylene-1,8-dione in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs) are not extensively documented, the broader class of dione-containing molecules serves as a valuable predictor of its potential. Dione (B5365651) derivatives are recognized as versatile building blocks in the field of organic electronics. nycu.edu.twresearchgate.net For instance, indane-1,3-dione is utilized as an electron acceptor in the design of dyes for solar cell applications. nycu.edu.tw

Research into more complex dione structures has shown promise for semiconductor applications. Derivatives of 3,3′-dihydroxy-2,2′-biindan-1,1′-dione, for example, have been synthesized and investigated as organic semiconductors. rsc.org These molecules exhibit rapid tautomerization through intramolecular double proton transfer, a property that can be linked to charge transport. rsc.org In studies of organic field-effect transistors, a monoalkylated derivative of this biindan-dione, which forms a lamellar packing structure, demonstrated a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹. rsc.org This performance highlights the potential of complex dione structures to function as active components in organic electronic devices. The presence of carbonyl groups and a rigid framework in this compound suggests that its derivatives could be tailored for similar charge-transporting properties.

Table 1: Performance of Related Dione Derivatives in Organic Electronics

| Compound Family | Application | Key Finding / Performance Metric | Reference |

|---|---|---|---|

| Indane-1,3-dione | Organic Electronics / Solar Cells | Acts as a versatile electron acceptor for designing dyes. | nycu.edu.tw |

| 3,3′-dihydroxy-2,2′-biindan-1,1′-dione Derivatives | Organic Field-Effect Transistors (OFETs) | A monoalkylated derivative showed a hole mobility of up to 0.012 cm² V⁻¹ s⁻¹. | rsc.org |

Integration into Functional Polymeric Systems and Composites

A significant application of this compound is its role as a polymer precursor. The specific stereochemistry and reactive sites of the molecule make it a suitable monomer for producing high-performance polymers. Functionalization at the 4a and 8b positions of the this compound core can yield monomers for the synthesis of high-temperature-resistant polyimides. Polyimides are a class of polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. nycu.edu.twp84.com These characteristics make them invaluable in demanding environments, such as in the aerospace, electronics, and automotive industries. p84.comp84.com The integration of the rigid, bicyclic dione structure into the polymer backbone is a key factor in achieving these desirable high-performance traits.

Research into Advanced Coatings and Surface Modification Agents

The application of dione derivatives extends to the development of advanced coatings, particularly for corrosion protection. Studies have shown that certain dione compounds can act as effective corrosion inhibitors for metals in acidic environments. For example, derivatives of quinoxaline-dione have been investigated as mixed-type corrosion inhibitors for mild steel. researchgate.netsemanticscholar.org These molecules adsorb onto the metal surface, blocking active sites and suppressing both anodic and cathodic corrosion reactions. researchgate.netsemanticscholar.org One study found that 1,4-diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione achieved an inhibition efficiency of up to 95%. researchgate.net

Connecting this to this compound, its role as a precursor for polyimides is highly relevant. p84.com Polyimide coatings are well-regarded for their use in protective and anti-corrosion applications due to their excellent thermal stability, chemical resistance, and strong adhesion to various surfaces like metals and ceramics. p84.comp84.com These coatings create a robust physical barrier that protects metal surfaces from corrosive agents. nycu.edu.twacs.orgrsc.org Therefore, polymers derived from this compound could be formulated into advanced coatings that combine the barrier properties of polyimides with potential inherent corrosion-inhibiting characteristics suggested by the broader dione class. While not directly related to diones, anti-carbonation coatings are also used to protect concrete structures by inhibiting the diffusion of carbon dioxide and chlorides, a principle of barrier protection shared with high-performance polymer coatings. amazonapaints.comaicoatings.com.auconstrofacilitator.com

Development of Chemo-Sensors and Luminescent Probes

Drawing from the diverse applications of related dione compounds, there is significant potential for developing this compound-based chemo-sensors and luminescent probes. Dione scaffolds are frequently incorporated into larger molecular systems designed for the selective detection of ions and other molecules. nih.govmdpi.com The electron-withdrawing nature of the ketone groups can influence the electronic properties of a molecule, leading to changes in color or fluorescence upon binding with an analyte. nih.gov

For instance, a naphthoquinoline-dione-based probe was synthesized for the selective detection of copper ions (Cu²⁺), exhibiting a distinct color change and fluorescence quenching upon binding. nih.gov Similarly, probes based on 1,2-dioxetane (B1211799) structures are used to create chemiluminescent sensors, which are highly sensitive due to the absence of background autofluorescence from external light sources. nih.gov The rigid framework of this compound could serve as a robust scaffold for attaching specific analyte-binding sites (receptors) and signaling units (fluorophores), potentially leading to novel and highly selective optical sensors. nih.govmdpi.com

Table 2: Applications of Related Dione Structures in Sensing Probes

| Dione-Based Structure | Probe Type | Target Analyte | Sensing Mechanism | Reference |

|---|---|---|---|---|

| Naphthoquinoline-dione | Colorimetric & Fluorescent | Copper (Cu²⁺) | Visible color change and fluorescence quenching. | nih.gov |

| 4-hydroxyisoindoline-1,3-dione | Fluorescent | Peroxynitrite | Modulation of excited-state intramolecular proton transfer. | researchgate.net |

| 1,2-Dioxetane | Chemiluminescent | Various biomarkers | Chemical reaction triggers light emission without an external source. | nih.gov |

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Sustainable Synthetic Routes for Decahydrobiphenylene-1,8-dione

The synthesis of the biphenylene (B1199973) core has been a subject of interest since its first synthesis in 1941. wikipedia.org Traditional methods often involve harsh conditions or multi-step procedures with moderate yields. researchgate.netresearchgate.net A significant future challenge lies in developing efficient and sustainable synthetic pathways to this compound and its derivatives.

Green chemistry principles will be central to this endeavor. This includes the use of environmentally benign solvents, catalysts, and reagents. wikipedia.org Flow chemistry presents a promising avenue for optimizing reaction conditions, improving safety, and enabling scalability. Biocatalysis, employing enzymes or whole-cell systems, could offer highly selective and environmentally friendly routes to key intermediates or the final product.

Furthermore, exploring novel synthetic strategies that avoid the generation of stoichiometric byproducts is crucial. This could involve C-H activation methodologies or domino reactions that build molecular complexity in a single pot. The development of robust and scalable syntheses will be paramount for unlocking the full potential of this compound in various applications.

Advanced Spectroscopic Techniques for in situ Reaction Monitoring and Mechanistic Insights

A deep understanding of the reaction mechanisms governing the formation and reactivity of this compound is essential for optimizing synthetic routes and predicting its behavior. Advanced spectroscopic techniques will play a pivotal role in this context.

In situ spectroscopic methods, such as Process Analytical Technology (PAT) employing Raman, Fourier-transform infrared (FTIR), and nuclear magnetic resonance (NMR) spectroscopy, can provide real-time monitoring of reaction kinetics and the formation of transient intermediates. These techniques allow for precise control over reaction parameters and can lead to the discovery of novel reaction pathways.

Ultrafast spectroscopic techniques, such as femtosecond transient absorption and time-resolved infrared spectroscopy, can be employed to study the photophysical properties of this compound and its excited-state dynamics. This knowledge is crucial for applications in optoelectronics and photochemistry. A comprehensive study of the electronic structure of the biphenylene molecule has been conducted using core- and valence level spectroscopy, providing a foundation for future studies on its derivatives. units.it

Expansion of Predictive Computational Models for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, the expansion of predictive computational models is a key research direction.

Density Functional Theory (DFT) and ab initio calculations can be used to elucidate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. units.itaip.org These calculations can also be used to model reaction pathways and predict activation energies, providing valuable insights into reaction mechanisms.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics and intermolecular interactions of this compound in different environments. beilstein-journals.org This is particularly important for understanding its behavior in solution and in the solid state. The development of accurate force fields for MD simulations will be a critical challenge. Machine learning and artificial intelligence are also poised to revolutionize the field by enabling the rapid prediction of properties and the discovery of new structure-property relationships.

Design and Synthesis of Novel this compound Architectures with Tunable Electronic and Structural Properties

The biphenylene scaffold offers a rigid and electronically unique platform for the design of novel molecular architectures. A major area of future research will be the synthesis of this compound derivatives with tailored electronic and structural properties.

By introducing various functional groups onto the biphenylene core, it is possible to tune its electronic properties, such as the HOMO-LUMO gap, and influence its self-assembly behavior. acs.orgnih.govbohrium.com For example, the introduction of electron-donating or electron-withdrawing groups can modulate the redox potential of the dione (B5365651) moieties.

The synthesis of extended architectures, such as oligomers and polymers containing the this compound unit, could lead to materials with interesting electronic and optical properties for applications in organic electronics. rsc.org The unique strained four-membered ring of the biphenylene core can also be exploited to create novel three-dimensional structures.

| Parameter | Predicted Effect of Functionalization |

| Electronic Properties | Tunable HOMO-LUMO gap, redox potentials |

| Structural Properties | Modified crystal packing, self-assembly |

| Solubility | Enhanced solubility in common organic solvents |

| Reactivity | Altered reactivity of the dione groups |

Exploration of Interdisciplinary Research Avenues with this compound as a Core Scaffold

The unique structural and electronic properties of this compound make it an attractive scaffold for interdisciplinary research.

In materials science , its rigid structure could be utilized in the design of porous organic frameworks (POFs) or metal-organic frameworks (MOFs) for gas storage and separation. Its derivatives could also find applications as organic semiconductors or in nonlinear optics. aip.org

In supramolecular chemistry , the dione functional groups can act as hydrogen bond acceptors, enabling the construction of self-assembled monolayers and other complex supramolecular architectures.

In medicinal chemistry , the biphenylene core could serve as a rigid scaffold for the design of new therapeutic agents. The dione moieties offer handles for further chemical modification and conjugation to biomolecules.

The exploration of these interdisciplinary avenues will require collaboration between chemists, physicists, materials scientists, and biologists, and promises to uncover new and exciting applications for this fascinating class of molecules.

Q & A

Q. What advanced analytical techniques are suitable for identifying degradation products or metabolic pathways of this compound?

- Methodological Answer : For metabolic studies, employ LC-HRMS with isotopic labeling (e.g., ³H or ¹⁴C) to track pathways in cell models (e.g., A549 lung cells). Identify adducts (e.g., glutathione conjugates) using MS/MS fragmentation patterns and compare with synthetic standards. For environmental degradation, use GC-MS or HPLC-UV-RAM to detect oxidative byproducts .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. How can this compound be integrated into materials science applications, such as organic electronics?

- Methodological Answer : Test its electronic properties via cyclic voltammetry (HOMO/LUMO levels) and UV-vis absorption (bandgap analysis). For polymer integration, copolymerize with thiophene derivatives via electropolymerization. Characterize thin films using AFM for morphology and XRD for crystallinity .

Q. What experimental designs are recommended to study stereochemical effects in this compound derivatives?

- Methodological Answer : Synthesize enantiomers using chiral catalysts (e.g., BINAP-Pd complexes) and resolve via chiral HPLC. Compare biological activity (e.g., enzyme inhibition) or photophysical properties (e.g., CD spectroscopy). Computational docking studies can predict stereoselective interactions .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectral data (e.g., NMR splitting patterns) for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., ring-flipping). Perform variable-temperature NMR to identify conformational exchange. Use NOESY to confirm spatial proximity of protons. Cross-validate with DFT-calculated chemical shifts .

Q. What strategies ensure reproducibility in synthesizing this compound under varying laboratory conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.